![molecular formula C14H6Cl3NO2 B5725825 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 5750-87-8](/img/structure/B5725825.png)
7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one, also known as GW3965, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of selective agonists of liver X receptors (LXRs), which are transcription factors that play a critical role in regulating lipid metabolism, inflammation, and immune response.
Wirkmechanismus
7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one exerts its pharmacological effects by selectively activating LXRs, which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and immune response. By activating LXRs, 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one promotes the reverse cholesterol transport pathway, which is responsible for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.
Biochemical and physiological effects:
7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one has been shown to have several biochemical and physiological effects, including the upregulation of genes involved in cholesterol efflux, the inhibition of pro-inflammatory cytokines, and the modulation of glucose and lipid metabolism. These effects are mediated by the activation of LXRs, which regulate the expression of target genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its high selectivity for LXRs, which allows for specific modulation of their activity without affecting other nuclear receptors. However, its use is limited by its low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents for administration.
Zukünftige Richtungen
There are several potential future directions for research on 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one, including the development of more potent and selective LXR agonists, the investigation of its effects on other diseases such as neurodegenerative disorders, and the exploration of its potential as a therapeutic agent in combination with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential side effects or toxicity.
Synthesemethoden
The synthesis of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one involves several steps, including the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-4-chlorophenol to yield the benzoxazinone intermediate. The final product is obtained by reacting the intermediate with 7-chloro-4H-1,2,3-benzotriazole in the presence of a base.
Wissenschaftliche Forschungsanwendungen
7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and inflammation, which are key factors in the development of these diseases.
Eigenschaften
IUPAC Name |
7-chloro-2-(3,4-dichlorophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3NO2/c15-8-2-3-9-12(6-8)18-13(20-14(9)19)7-1-4-10(16)11(17)5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFEVBPPBTGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973041 |
Source
|
Record name | 7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5750-87-8 |
Source
|
Record name | 7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.